molecular formula C7H10N2O2S B2828265 Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate CAS No. 2416234-94-9

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate

Cat. No.: B2828265
CAS No.: 2416234-94-9
M. Wt: 186.23
InChI Key: VGALAXMVHDGYJU-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-4-sulfanylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethylpyrazole-3-carboxylate: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    2,5-Dimethyl-4-sulfanylpyrazole: Lacks the ester group, which may influence its solubility and chemical properties.

Uniqueness

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-6(12)5(7(10)11-3)9(2)8-4/h12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALAXMVHDGYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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